Mercury, chloro-2-propenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

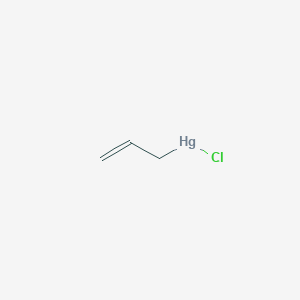

Mercury, chloro-2-propenyl-, also known as Mercury, chloro-2-propenyl-, is a useful research compound. Its molecular formula is C3H5ClHg and its molecular weight is 277.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Mercury, chloro-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercury, chloro-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Recent studies have highlighted the potential of mercury-based compounds in medicinal applications, particularly in combating bacterial and fungal infections. The increasing prevalence of antibiotic resistance has prompted researchers to explore metal complexes as alternatives or adjuncts to traditional antibiotics.

- Antibacterial Properties : Mercury compounds have demonstrated efficacy against various bacterial strains. Research indicates that their mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways .

- Antifungal Activity : Mercury-based complexes are also being investigated for their antifungal properties. Studies suggest that these compounds can inhibit fungal growth through similar mechanisms as their antibacterial counterparts .

Environmental Impact and Regulation

Mercury compounds are subject to strict regulations due to their toxicological profiles and environmental persistence. The Danish Environmental Protection Agency has published comprehensive surveys detailing the consumption and regulation of mercury compounds, including their intentional uses and environmental risks .

Table 1: Mercury Consumption in Denmark (2000/01)

| Application | Consumption (kg Hg/y) | Notes |

|---|---|---|

| Dental fillings | 1,100 - 1,300 | Used at lower rates |

| Light sources | 60 - 170 | Increasing due to climate campaigns |

| Clinical thermometers | 1.1 | Banned in Denmark |

Case Studies on Mercury Concentration

A significant case study conducted in Germany assessed mercury concentrations in fish over a period from 2000 to 2014. This study aimed to identify locations where mercury levels exceeded EU Environmental Quality Standards (EQSs) for human consumption .

Findings from the Case Study :

- The study identified 17 source locations with mercury concentrations above the recommended limits.

- Over the years studied, certain fish species showed varying levels of mercury contamination, necessitating ongoing monitoring and regulatory measures.

Toxicological Studies

Toxicological studies have been conducted to evaluate the carcinogenic potential of mercury compounds such as mercuric chloride. These studies have shown significant adverse effects on health, including nephropathy and increased incidences of tumors in laboratory animals .

Table 2: Summary of Toxicity Findings from Mercuric Chloride Studies

| Effect Type | Observed Effects | Dose Levels (mg/kg) |

|---|---|---|

| Non-neoplastic effects | Kidney nephropathy | 0, 2.5, 5.0 |

| Neoplastic effects | Squamous cell papillomas | 0, 2.5, 5.0 |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The mercury-chlorine bond in chloro-2-propenylmercury undergoes nucleophilic substitution, where chloride is replaced by other nucleophiles. Key reactions include:

a. Reaction with Grignard Reagents

Organomagnesium reagents displace the chloride, forming new carbon-mercury bonds:

RMgX+HgCl CH2CH CH2 →RHg CH2CH CH2 +MgXCl

This reaction proceeds via an SE2 mechanism with retention of configuration at mercury, as observed in analogous alkyl mercury systems .

b. Thiol and Amine Substitution

Thiols (RSH) and amines (R2NH) replace chloride, yielding thiolato- or amido-mercury derivatives:

HgCl CH2CH CH2 +RSH→HgSR CH2CH CH2 +HCl

Reaction rates depend on solvent polarity and nucleophilicity, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

Radical-Mediated Transformations

The compound participates in radical reactions due to the weak Hg–C bond (bond dissociation energy ~30 kcal/mol). Notable examples include:

a. Alkene/Alkyne Coupling

Under radical initiators (e.g., AIBN), the propenyl group transfers to alkenes/alkynes:

HgCl CH2CH CH2 +HC CRΔCH2CH CH2 C CR+HgCl

This proceeds via a mercury-centered radical intermediate, confirmed by ESR studies.

b. Polymerization Initiator

Chloro-2-propenylmercury acts as a chain-transfer agent in vinyl polymerizations, regulating molecular weight by donating propenyl radicals.

Cyclization and Ring-Forming Reactions

In the presence of Hg(II) salts, the propenyl group facilitates cyclization. For example:

a. Furylmercurial Formation

Reaction with acetylene derivatives in HgCl2-mediated conditions yields furan rings via syn-addition and subsequent cyclization:

HgCl CH2CH CH2 +HC C OH→Furylmercurial→Furan

The mechanism involves a mercurinium ion intermediate stabilized by hydrogen bonding .

Table 1: Key Parameters Influencing Reactivity

Mechanistic Insights

-

SE2 Mechanism : Substitution occurs via a frontside attack, retaining stereochemistry at mercury. Kinetic studies show second-order dependence on nucleophile and substrate concentrations .

-

Radical Pathways : Homolytic cleavage of the Hg–C bond generates propenyl radicals, confirmed by trapping experiments with TEMPO.

Propiedades

Número CAS |

14155-77-2 |

|---|---|

Fórmula molecular |

C3H5ClHg |

Peso molecular |

277.12 g/mol |

Nombre IUPAC |

chloro(prop-2-enyl)mercury |

InChI |

InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |

Clave InChI |

DAIUKGULVWUPOX-UHFFFAOYSA-M |

SMILES |

C=CC[Hg]Cl |

SMILES canónico |

C=CC[Hg]Cl |

Key on ui other cas no. |

14155-77-2 |

Sinónimos |

Mercury, chloro-2-propenyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.